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Compound of Interest

Compound Name: L-Alaninol

Cat. No.: B1674331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for L-
Alaninol ((S)-2-aminopropan-1-ol), a valuable chiral building block in pharmaceutical

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with standardized experimental protocols for data

acquisition.

Spectroscopic Data Summary
The structural and electronic environment of L-Alaninol gives rise to a distinct spectroscopic

fingerprint. The quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are

summarized below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of L-
Alaninol.

Table 1: ¹H NMR Spectroscopic Data for L-Alaninol
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

3.53 dd J = 10.3, 4.0 Ha (CH₂)

3.24 dd J = 10.3, 7.4 Hb (CH₂)

3.00 m - CH

2.53 br s - NH₂, OH

1.05 d J = 6.3 CH₃

Solvent: CDCl₃,

Instrument Frequency:

90 MHz. Data sourced

from ChemicalBook.

[1]

Table 2: ¹³C NMR Spectroscopic Data for L-Alaninol

Chemical Shift (δ) ppm Assignment

67.8 CH₂

51.5 CH

17.5 CH₃

Solvent: CDCl₃, Instrument Frequency: 22.5

MHz. Note: Specific peak data is not

consistently available across public databases;

these are representative values.

Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in L-Alaninol based on their

vibrational frequencies. L-Alaninol is a viscous liquid, and spectra are often acquired neat

(without solvent).

Table 3: FT-IR Peak Assignments for L-Alaninol
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3600 Strong, Broad O-H and N-H stretching

2850 - 3000 Medium C-H stretching (sp³ carbons)

1580 - 1650 Medium N-H bending (scissoring)

1450 - 1470 Medium C-H bending (scissoring)

1370 - 1390 Medium C-H bending (methyl rock)

1000 - 1300 Strong C-O and C-N stretching

Note: These are typical

absorption ranges for primary

amino alcohols. The

broadness of the O-H and N-H

bands is due to hydrogen

bonding.

Mass Spectrometry (MS) Data
Mass spectrometry of L-Alaninol provides information on its molecular weight and

fragmentation pattern. The data presented is for DL-Alaninol, which is expected to have an

identical fragmentation pattern to L-Alaninol.

Table 4: Mass Spectrometry Data for DL-Alaninol
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m/z Relative Intensity (%)
Possible Fragment
Assignment

75 - [M]⁺ (Molecular Ion)

44 100.0 [CH₃CHNH₂]⁺

42 15.1 [C₂H₄N]⁺

31 4.2 [CH₂OH]⁺

30 4.1 [CH₂NH₂]⁺

Ionization Method: Electron

Ionization (70 eV). Data

sourced from ChemicalBook.

[2]

Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of L-Alaninol into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃).

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution

through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR

tube.

Data Acquisition (¹H NMR):

Insert the sample into the NMR spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the spectrum using standard acquisition parameters for ¹H NMR. A typical

experiment involves 8-16 scans with a relaxation delay of 1-2 seconds.

Data Acquisition (¹³C NMR):

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans (e.g., 128 or more) and a longer acquisition time will be

necessary due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum and identify multiplicities and coupling

constants.

FT-IR Spectroscopy Protocol
Sample Preparation:

As L-Alaninol is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is

often preferred.

Place a small drop of neat L-Alaninol directly onto the ATR crystal (e.g., diamond or

germanium). Ensure the crystal surface is fully covered.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1674331?utm_src=pdf-body
https://www.benchchem.com/product/b1674331?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alternatively, for transmission spectroscopy, a thin film of the liquid can be pressed

between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

Place the ATR accessory or the salt plates into the sample compartment of the FT-IR

spectrometer.

Acquire a background spectrum of the empty ATR crystal or clean salt plates. This will be

automatically subtracted from the sample spectrum.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing:

The resulting spectrum is typically plotted as percent transmittance versus wavenumber

(cm⁻¹).

Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (GC-MS) Protocol
Sample Preparation:

Prepare a dilute solution of L-Alaninol in a volatile organic solvent such as methanol or

dichloromethane (e.g., 1 mg/mL).

Data Acquisition:

Gas Chromatography (GC):

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program: Hold at 50 °C for 2 minutes, then ramp to 250 °C at a rate

of 10 °C/min.
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Injection Volume: 1 µL.

Mass Spectrometry (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 30-200.

Ion Source Temperature: 230 °C.

Data Processing:

Analyze the total ion chromatogram (TIC) to identify the retention time of L-Alaninol.

Extract the mass spectrum corresponding to the chromatographic peak.

Identify the molecular ion peak and major fragment ions. Compare the fragmentation

pattern with spectral libraries for confirmation.

Visualization of Spectroscopic Workflow
The logical flow from sample preparation to final structural confirmation is a critical aspect of

spectroscopic analysis. The following diagram illustrates this general workflow.
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General Workflow for Spectroscopic Analysis of L-Alaninol
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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